N'-[(1E)-1-(4-methoxyphenyl)propylidene]-3,4-dimethylbenzohydrazide
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Overview
Description
N’~1~-[(E)-1-(4-METHOXYPHENYL)PROPYLIDENE]-3,4-DIMETHYLBENZOHYDRAZIDE is a compound that belongs to the class of hydrazones Hydrazones are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science
Preparation Methods
The synthesis of N’~1~-[(E)-1-(4-METHOXYPHENYL)PROPYLIDENE]-3,4-DIMETHYLBENZOHYDRAZIDE typically involves the condensation reaction between an appropriate hydrazide and an aldehyde or ketone. One common method involves the reaction of 3,4-dimethylbenzohydrazide with 4-methoxyacetophenone in the presence of a catalytic amount of acid, such as hydrochloric acid, under reflux conditions in ethanol. The reaction proceeds smoothly to yield the desired hydrazone in good yield .
Chemical Reactions Analysis
N’~1~-[(E)-1-(4-METHOXYPHENYL)PROPYLIDENE]-3,4-DIMETHYLBENZOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding amines.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions with reagents like sodium hydroxide or potassium tert-butoxide to form substituted derivatives.
Scientific Research Applications
N’~1~-[(E)-1-(4-METHOXYPHENYL)PROPYLIDENE]-3,4-DIMETHYLBENZOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anti-inflammatory, antifungal, and antibacterial agent.
Organic Synthesis: This compound serves as an intermediate in the synthesis of various heterocyclic compounds and other hydrazone derivatives.
Material Science: It is used in the development of new materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of N’~1~-[(E)-1-(4-METHOXYPHENYL)PROPYLIDENE]-3,4-DIMETHYLBENZOHYDRAZIDE involves its interaction with specific molecular targets. For instance, in its role as an antibacterial agent, it is believed to inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins. In anti-inflammatory applications, it may inhibit the production of pro-inflammatory cytokines by modulating signaling pathways such as NF-κB .
Comparison with Similar Compounds
N’~1~-[(E)-1-(4-METHOXYPHENYL)PROPYLIDENE]-3,4-DIMETHYLBENZOHYDRAZIDE can be compared with other similar hydrazone compounds such as:
N’~1~-[(E)-1-(4-HYDROXYPHENYL)PROPYLIDENE]-3,4-DIMETHYLBENZOHYDRAZIDE: This compound has a hydroxyl group instead of a methoxy group, which can lead to different biological activities and chemical reactivity.
N’~1~-[(E)-1-(4-METHOXYPHENYL)PROPYLIDENE]-3-METHYLBENZOHYDRAZIDE: This compound has a single methyl group on the benzene ring, which may affect its steric and electronic properties.
Properties
Molecular Formula |
C19H22N2O2 |
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Molecular Weight |
310.4 g/mol |
IUPAC Name |
N-[(E)-1-(4-methoxyphenyl)propylideneamino]-3,4-dimethylbenzamide |
InChI |
InChI=1S/C19H22N2O2/c1-5-18(15-8-10-17(23-4)11-9-15)20-21-19(22)16-7-6-13(2)14(3)12-16/h6-12H,5H2,1-4H3,(H,21,22)/b20-18+ |
InChI Key |
QKQVDIZWSHBFGG-CZIZESTLSA-N |
Isomeric SMILES |
CC/C(=N\NC(=O)C1=CC(=C(C=C1)C)C)/C2=CC=C(C=C2)OC |
Canonical SMILES |
CCC(=NNC(=O)C1=CC(=C(C=C1)C)C)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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